molecular formula C13H11ClN4S2 B5572627 5-{2-[(2-CHLOROPHENYL)AMINO]-13-THIAZOL-4-YL}-4-METHYL-13-THIAZOL-2-AMINE

5-{2-[(2-CHLOROPHENYL)AMINO]-13-THIAZOL-4-YL}-4-METHYL-13-THIAZOL-2-AMINE

Cat. No.: B5572627
M. Wt: 322.8 g/mol
InChI Key: XPKUUGBALNSSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[(2-CHLOROPHENYL)AMINO]-13-THIAZOL-4-YL}-4-METHYL-13-THIAZOL-2-AMINE typically involves the reaction of 2-chloroaniline with thioamide derivatives under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring . The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-{2-[(2-CHLOROPHENYL)AMINO]-13-THIAZOL-4-YL}-4-METHYL-13-THIAZOL-2-AMINE: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 5-{2-[(2-CHLOROPHENYL)AMINO]-13-THIAZOL-4-YL}-4-METHYL-13-THIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

5-{2-[(2-CHLOROPHENYL)AMINO]-13-THIAZOL-4-YL}-4-METHYL-13-THIAZOL-2-AMINE: can be compared with other thiazole derivatives such as:

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

5-[2-(2-chloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4S2/c1-7-11(20-12(15)16-7)10-6-19-13(18-10)17-9-5-3-2-4-8(9)14/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKUUGBALNSSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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